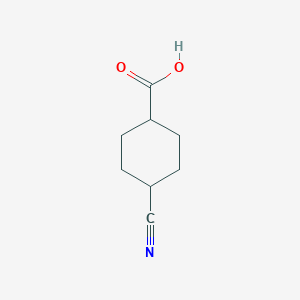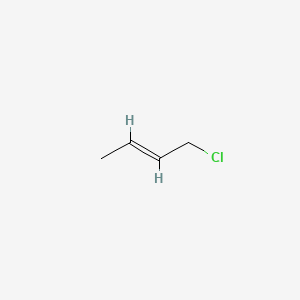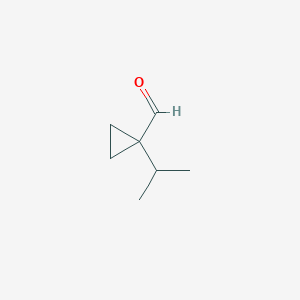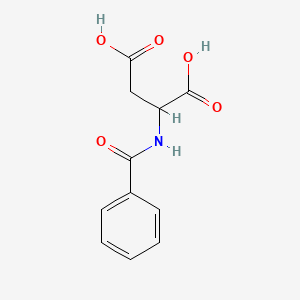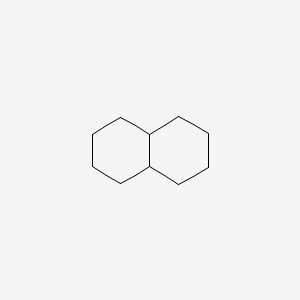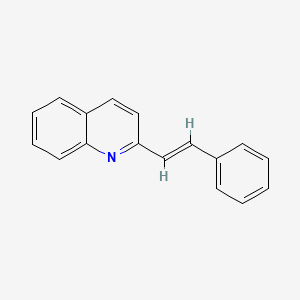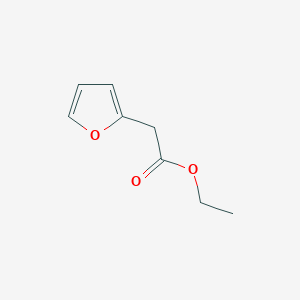
Ethyl 2-(furan-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(furan-2-yl)acetate is a chemical compound with the CAS Number: 4915-21-3 . It has a molecular weight of 154.17 .
Synthesis Analysis
The synthesis of this compound or similar compounds can be achieved through various methods. One such method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Preliminary solubility/miscibility tests of furoic acid (FA), methyl 2-furoate (2-MF) or ethyl 2-furoate (2-EF) with acetic acid (AA) or ethyl acetate (EA) led to the selection of 2-MF as the most favorable reactant .Molecular Structure Analysis
The InChI code for this compound is1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.17 . Other physical and chemical properties such as solubility, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Ethyl 2-(furan-2-yl)acetate derivatives show promise in the field of bioactive compound synthesis. Research by Phutdhawong et al. (2019) focused on synthesizing derivatives from furfuryl alcohol and testing their biological activities. Notably, one derivative demonstrated potent activity against cancer cell lines and bacteria, highlighting its potential in medical and pharmaceutical research (Phutdhawong et al., 2019).
Chemical Reactions and Derivatives
Studies have explored the chemical reactions involving this compound derivatives. Sacmacl et al. (2012) investigated the reactions of furan-2-ylidene acetates, yielding compounds with potential applications in organic chemistry and materials science (Sacmacl et al., 2012).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound are being studied for their therapeutic properties. Kumaraswamy et al. (2008) synthesized compounds from Ethyl naphtho[2,1-b]furan-2-carboxylate, showing antimicrobial and anti-inflammatory activities, underscoring their potential in developing new medications (Kumaraswamy et al., 2008).
Material Science and Organic Synthesis
This compound derivatives are also significant in material science and organic synthesis. Research by Craig et al. (2005) demonstrated that furan-2-ylmethyl tosylacetates undergo Claisen rearrangement, leading to the formation of heteroaromatic products. This process has implications for the synthesis of complex organic compounds (Craig et al., 2005).
Catalytic Applications
In catalysis, this compound and its derivatives have shown potential. The study by Kim et al. (2019) on the formation of furan-2,5-dicarboxylic acid esters highlights the use of these compounds in catalytic processes, particularly for the production of biobased polyesters. Their research contributes to the development of sustainable and efficient catalytic systems (Kim et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 2-(furan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXBPTUYRYPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4915-21-3 | |
| Record name | ethyl 2-(furan-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


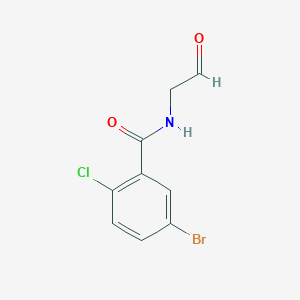
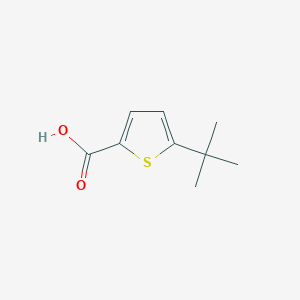
![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)
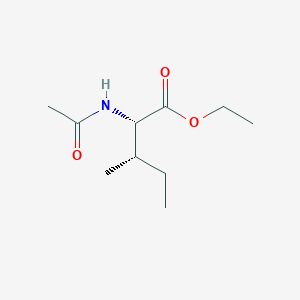
![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)
